エニアチン複合体

説明

Fusafungine is an antibiotic from Fusarium lateririum, and is used for the treatment of respiratory infections.

Fusafungine is a natural product found in Fusarium tricinctum with data available.

科学的研究の応用

抗菌および抗真菌特性

エニアチンは、顕著な抗菌および抗真菌活性を示します。 エニアチンは、特定の真菌や細菌に対して効果的であることが判明しており、新しい抗菌剤の開発のための潜在的な候補となっています 。この用途は、特に、これらの化合物が作物を微生物病原体から保護するために使用できる農業部門で関連しています。

細胞毒性

エニアチン複合体は、さまざまな癌細胞株に対して細胞毒性を示すことがわかっています。この特性は、新規抗癌療法の開発に向けて検討されています。 エニアチンは、細胞周期停止、酸化ストレス、ミトコンドリア膜透過性の変化を誘導することができ、これらは癌細胞の増殖を制御する重要な因子です 。

薬物排出トランスポーターの調節

エニアチンは、サッカロミセス・セレビシエにおけるPdr5pなどの主要な多剤排出ポンプの阻害剤として同定されています。 これは、薬剤が細胞から排出されるのを防ぐことで、薬剤の効力を高めるために使用できることを示唆しています。薬剤耐性の一般的なメカニズムです 。

毒性効果とリスク評価

エニアチンは食品に含まれているため、その毒性効果を理解することが重要です。 この分野の研究では、これらの化合物の正確なリスク評価を開発することを目指しており、遺伝毒性およびエストロゲン効果の研究が含まれます 。これは、食品の安全と公衆衛生を確保するために重要です。

他のマイコトキシンとの相乗的および拮抗的な相互作用

エニアチンは、デオキシニバレノール(DON)などの他のマイコトキシンと、汚染された穀物に共存することがよくあります。これらのマイコトキシンを組み合わせた効果に関する研究では、相乗的、拮抗的、または相加的な相互作用があることが示されています。 この研究は、マイコトキシンが植物、動物、人間のシステムに及ぼす複雑な生物学的役割と影響を理解するために不可欠です 。

植物、昆虫、動物、および人間のシステムにおける役割

エニアチンの影響は、さまざまな生物学的システムにまで及びます。イタリア大学研究省が資金提供する研究では、エニアチンの出現マイコトキシンとしての役割、および植物、昆虫、動物、人間のシステムにおけるデオキシニバレノールとの関連について調査しています。 この包括的なアプローチは、これらの化合物がより広範な生態学的および機能的な影響を理解するのに役立ちます 。

作用機序

Target of Action

Enniatins, specifically Enniatins A and B, primarily target calcium ion (Ca2+) fluxes and mitochondrial function in cells . They interact with store-operated calcium (SOC) channels and the mitochondrial permeability transition pore (mPTP) . These targets play crucial roles in maintaining cellular homeostasis, particularly in regulating calcium ion levels and mitochondrial function .

Mode of Action

Enniatins A and B have distinct modes of action. Enniatin A causes an acute Ca2+ depletion from intracellular pools and a significant Ca2+ influx from the extracellular media through SOC channels . Both toxins induce the opening of the mPTP .

Biochemical Pathways

Enniatins A and B affect the biochemical pathways related to calcium homeostasis and mitochondrial function . They modulate Ca2+ fluxes, which are tightly regulated by pumps, ion channels, and exchangers in various cellular components such as the plasma membrane, mitochondria, endoplasmic reticulum, nucleus, Golgi apparatus, and endolysosomes . The disruption of these pathways can lead to disturbances in the physiological cation level in the cell .

Pharmacokinetics

It is known that enniatins are secondary metabolites produced by fusarium fungi and have been found as contaminants in several food commodities, particularly in cereal grains .

Result of Action

The action of Enniatins A and B results in significant changes in cellular calcium homeostasis and mitochondrial function . Their effects on Ca2+ fluxes lead to an acute depletion of intracellular Ca2+ pools and changes in mitochondrial Ca2+ fluxes . This disruption in calcium homeostasis can have profound effects on cell viability .

Action Environment

The action of the Enniatin complex can be influenced by environmental factors. For instance, the presence of other mycotoxins can enhance the toxic potential of Enniatins through synergistic effects . Furthermore, the production of Enniatins by Fusarium fungi is influenced by environmental conditions, which can affect the prevalence of these compounds in food commodities .

生化学分析

Biochemical Properties

The Enniatin complex plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary mechanism of action of the Enniatin complex is mainly due to its ionophoric characteristics . The exact mechanism is still unclear . The Enniatin complex has shown strong hypolipidemic activity in human hepatoma HepG2 cells as a result of the inhibition of ACAT activity, triglyceride biosynthesis, and diminished pool of free fatty acids in the cells .

Cellular Effects

The Enniatin complex has potent cytotoxic activity and has demonstrated this in several mammalian cell lines . It has shown cytotoxic activity, impairment of the cell cycle, the induction of oxidative stress, and changes in mitochondrial membrane permeabilization . It also disturbs the normal cell cycle distribution due to its anti-proliferative effects on several cell types .

Molecular Mechanism

The Enniatin complex exerts its effects at the molecular level through various mechanisms. It is biosynthesized by a multifunctional enzyme, termed enniatin synthetase, and is composed of six residues that alternate between N-methyl amino acids and hydroxy acids . The primary mechanism of action of the Enniatin complex is mainly due to its ionophoric characteristics .

Temporal Effects in Laboratory Settings

It is known that the Enniatin complex has clear cytotoxic effects

Dosage Effects in Animal Models

The effects of the Enniatin complex vary with different dosages in animal models

Metabolic Pathways

The Enniatin complex is involved in various metabolic pathways. It interacts with enzymes and cofactors

Transport and Distribution

The Enniatin complex is transported and distributed within cells and tissues

生物活性

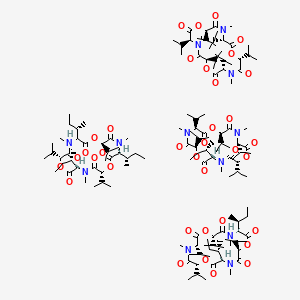

The compound under investigation is a complex cyclic peptide consisting of multiple repetitions of specific amino acid sequences, primarily involving N-methylated isoleucine (N(Me)Ile), D-ovaline (D-OVal), and valine (N(Me)Val). This structure suggests potential biological activities, particularly in the realms of cancer therapy and cellular modulation. The following sections will explore its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) techniques. This involves:

- Sequential Addition : Protected amino acids are added to a growing peptide chain anchored to a solid resin.

- Cyclization : Achieved through lactonization reactions after assembling the linear precursor.

- Chemical Modifications : Such as oxidation and reduction, allowing for various functional group manipulations to enhance biological activity.

The biological activity of the compound is primarily attributed to its ability to modulate various cellular pathways:

- Induction of Apoptosis : The compound can activate caspases and disrupt mitochondrial function, leading to programmed cell death in cancer cells .

- Inhibition of Enzymes : It may inhibit specific enzymes involved in cell proliferation, further contributing to its anticancer properties .

Anticancer Properties

Research has highlighted the compound's potential in cancer treatment:

- In Vitro Studies : Demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

- Mechanistic Insights : Similar compounds have shown that they can interfere with mitochondrial morphogenesis and induce autophagy, enhancing their anticancer effects .

Table 1: Summary of Biological Activities

Notable Findings

- Coibamide A , a related depsipeptide, has been shown to inhibit endothelial growth factor receptor (EGFR) expression and promote its degradation, demonstrating a selective mechanism towards cancer cells without significant weight loss in tumor-bearing mice .

- The compound's structural features allow it to interact effectively with cellular membranes, potentially enhancing its bioavailability and therapeutic efficacy .

Comparative Analysis with Similar Compounds

The unique structural features of this cyclic peptide differentiate it from other depsipeptides:

| Compound Name | Structural Features | Key Activity |

|---|---|---|

| Cyclo[N(Me)Ile-D-OVal] | N-methylated isoleucine, D-ovaline | Anticancer via apoptosis |

| Cyclo[OVal-D-N(Me)Phe] | D-Phe substitutions | Antimicrobial properties |

| Coibamide A | Highly N-methylated | EGFR inhibition |

特性

IUPAC Name |

(3S,9S,15S)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25?,26?,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZMDSVSLSIMSC-OGLSAIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912008 | |

| Record name | 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393-87-9, 11113-62-5 | |

| Record name | Fusafungine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enniatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fusafungine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08965 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fusafungine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the enniatin complex exert its biological effects? What are the downstream consequences of these interactions?

A: Enniatins function as ionophores, specifically exhibiting affinity for alkali metal, alkaline earth metal, and certain transition metal ions []. They bind these ions, forming complexes with varying stoichiometries (1:1, 2:1, and 3:2 macrocycle:cation ratios) []. This complexation disrupts normal ion gradients across cellular membranes, impacting various cellular processes and potentially leading to toxicity []. While the precise mechanisms of enniatin toxicity are still under investigation, their ionophoric activity is thought to be central to their biological effects.

Q2: Does the structure of enniatin molecules relate to their biological activity? How does the conformation of enniatin complex change in different environments?

A: The structure of enniatin molecules plays a crucial role in their ion-binding properties and, consequently, their biological activity []. Enniatins can adopt two primary spatial conformations: the non-symmetric N3 form prevalent in nonpolar solvents and the symmetric P form favored in polar solvents []. Interestingly, the enniatin backbone consistently adopts the P form when complexed with ions, regardless of the specific ion, complex stoichiometry, or solvent []. This conformational flexibility allows enniatins to "adapt" to ions of different sizes, explaining their broad ion selectivity [].

A: While much research focuses on the potential risks of enniatins as mycotoxins, their biological activity has sparked interest in other applications. For instance, research has investigated the insecticidal activity of enniatin complex against specific insect pests []. This line of inquiry highlights the potential for enniatins to be explored as potential biopesticides, offering a potentially safer alternative to synthetic pesticides.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。